Cas no 85676-99-9 (methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate)

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-acetic acid, 2,3-dihydro-, methyl ester
- (2,3-dihydroindol-3-yl)acetic acid methyl ester
- methyl 2,3-dihydro-1H-indol-3-ylacetate
- MFCD20233437
- CS-0371430
- SCHEMBL12070134
- SCHEMBL6612604
- CHEMBL4577610
- Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
- VWTSSZDILHAHFN-UHFFFAOYSA-N
- 2,3-Dihydro-Indol-3-Essigsaure-Methylester
- Methyl 2-(indolin-3-yl)acetate
- AT-057/43468225
- Z979710660
- Methyl (RS)-(2,3-Dihydro-1H-indol-3-yl)acetate
- AKOS016382328
- DB-344539
- NS-01792
- EN300-62353
- 85676-99-9
- Methyl2-(2,3-dihydro-1H-indol-3-yl)acetate
- methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
-
- MDL: MFCD20233437
- インチ: InChI=1S/C11H13NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,8,12H,6-7H2,1H3
- InChIKey: VWTSSZDILHAHFN-UHFFFAOYSA-N
- SMILES: COC(=O)CC1CNC2=CC=CC=C12
計算された属性
- 精确分子量: 191.094628657g/mol
- 同位素质量: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 38.3Ų
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62353-5.0g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
Enamine | EN300-62353-0.5g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95.0% | 0.5g |
$546.0 | 2025-02-20 | |
TRC | M342493-5mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 5mg |
$ 70.00 | 2022-06-03 | ||
TRC | M342493-25mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 25mg |
$ 230.00 | 2022-06-03 | ||
Enamine | EN300-62353-10.0g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95.0% | 10.0g |
$3007.0 | 2025-02-20 | |
1PlusChem | 1P00VV4G-10g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 90% | 10g |
$3779.00 | 2023-12-16 | |
TRC | M342493-2.5mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-62353-0.05g |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95.0% | 0.05g |
$162.0 | 2025-02-20 | |
1PlusChem | 1P00VV4G-500mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 90% | 500mg |
$737.00 | 2023-12-16 | |
A2B Chem LLC | AO85872-50mg |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate |
85676-99-9 | 95% | 50mg |
$322.00 | 2024-04-19 |
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate 関連文献
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
methyl 2-(2,3-dihydro-1H-indol-3-yl)acetateに関する追加情報
Methyl 2-(2,3-Dihydro-1H-Indol-3-yl)Acetate (CAS No. 85676-99-9)
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is a compound with the CAS registry number 85676-99-9, and it belongs to the class of organic compounds known as indole derivatives. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of an indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered pyrrole ring. The indole moiety is further substituted with a methyl acetate group at the 3-position of the dihydroindole ring.
The synthesis of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate involves several steps, including the preparation of the indole derivative and subsequent acetylation to introduce the methyl acetate group. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly methods for the production of this compound. For instance, researchers have explored the use of catalytic asymmetric synthesis to construct the chiral centers present in the molecule, which is crucial for its biological activity.
One of the most promising applications of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate lies in its potential as a lead compound for drug discovery. Indole derivatives are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Recent studies have demonstrated that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has shown anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In the field of agrochemistry, methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate has been investigated as a potential bioactive agent for crop protection. Its ability to inhibit plant pathogens such as fungi and bacteria makes it a candidate for developing eco-friendly pesticides and fungicides. Furthermore, this compound has been studied for its role in promoting plant growth and enhancing stress tolerance under adverse environmental conditions.
Recent research has also focused on the pharmacokinetic properties of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate, which are critical for its therapeutic applications. Studies have shown that this compound exhibits good oral bioavailability and moderate plasma protein binding affinity. These properties make it suitable for systemic delivery and targeting various disease states.
In conclusion, methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate (CAS No. 85676-99_9) is a versatile compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and beyond. Its unique chemical structure and promising biological activities make it an attractive target for further research and development.
85676-99-9 (methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate) Related Products
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)
- 2227873-45-0((2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 898788-99-3(2',6'-Dichloro-3-phenylpropiophenone)
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 951956-76-6(7-methoxy-N-(4-sulfamoylphenyl)methyl-1-benzofuran-2-carboxamide)
- 865363-93-5(Islatravir)
- 282547-42-6(2-Methyl-8-(piperazin-1-yl)quinoline)
- 1146902-08-0((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)




